2-Ethoxy-3,4-difluorobenzaldehyde
Description
2-Ethoxy-3,4-difluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with an ethoxy group (-OCH₂CH₃) at position 2 and fluorine atoms at positions 3 and 4. Its molecular formula is C₉H₈F₂O₂ (molecular weight: 186.15 g/mol). The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents, which influence its electronic properties, solubility, and reactivity. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its versatile aldehyde functionality and regioselective substitution pattern.
Properties
IUPAC Name |
2-ethoxy-3,4-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXDRQKNLPPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxy-3,4-difluorobenzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl alcohol under specific conditions. One common method includes the use of a Grignard reagent, where 3,4-difluorobromobenzene undergoes a Grignard exchange reaction with tetrahydrofuran to form the intermediate product. This intermediate is then reacted with ethyl alcohol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of dipolar aprotic solvents and catalysts such as ethylene glycol dialkyl ether can enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,4-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy or difluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-ethoxy-3,4-difluorobenzoic acid, while reduction can produce 2-ethoxy-3,4-difluorobenzyl alcohol .
Scientific Research Applications
2-Ethoxy-3,4-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,4-difluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to specific targets, affecting its overall biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 2-Ethoxy-3,4-difluorobenzaldehyde with three structurally related benzaldehyde derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₈F₂O₂ | 186.15 | Ethoxy (2), F (3,4) | Aldehyde (-CHO) |
| 5-Bromo-2,4-difluorobenzaldehyde | C₇H₃BrF₂O | 237.00 | Br (5), F (2,4) | Aldehyde (-CHO) |
| 2-Chloro-3,4-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | Cl (2), F (3,4) | Aldehyde (-CHO) |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | F (3,5) | Carboxylic acid (-COOH) |
Key Observations :
- Substituent Effects :
- Electron-Donating vs. Withdrawing : The ethoxy group in this compound donates electrons via resonance, while fluorine and chlorine atoms withdraw electrons inductively. Bromine, being less electronegative than fluorine, exerts a weaker electron-withdrawing effect.
- Reactivity : The aldehyde group in this compound is less electrophilic compared to halogenated analogs (e.g., 2-Chloro-3,4-difluorobenzaldehyde) due to the ethoxy group’s electron-donating nature. This impacts its reactivity in nucleophilic addition reactions .
Market and Production Insights
- Production Methods :
- This compound is synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, requiring precise control of reaction conditions to avoid over-alkylation.
- Halogenated analogs (e.g., 5-Bromo-2,4-difluorobenzaldehyde) are produced via halogenation using Br₂ or Cl₂ in the presence of Lewis acids .
- Market Trends :
- The global market for halogenated benzaldehydes (e.g., 5-Bromo-2,4-difluorobenzaldehyde) is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand in electronic materials and specialty chemicals .
- Ethoxy-substituted derivatives are niche products with applications in high-value pharmaceuticals.
Research and Development Challenges
- Regioselectivity : Introducing multiple substituents (e.g., ethoxy and fluorine) on the benzene ring requires careful optimization to avoid byproducts.
- Stability : Fluorinated benzaldehydes are susceptible to hydrolysis under acidic or basic conditions, necessitating stabilized formulations for industrial use.
- Environmental Impact : Halogenated derivatives (e.g., bromine- or chlorine-containing compounds) face regulatory scrutiny due to persistence in ecosystems .
Biological Activity
2-Ethoxy-3,4-difluorobenzaldehyde is an organic compound notable for its unique structural features, including an ethoxy group and two fluorine atoms attached to a benzaldehyde core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biomolecules.
- Molecular Formula: C10H10F2O2
- Molecular Weight: 186.16 g/mol
- Functional Groups: Ethoxy, difluoro, aldehyde
The presence of electron-withdrawing fluorine atoms enhances the compound's reactivity, influencing its biological interactions and potential applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present allow it to participate in various biochemical reactions, potentially modulating enzyme activity and influencing metabolic pathways .
Anticancer Potential
Research has indicated that compounds similar to this compound may exhibit anticancer properties by targeting microtubule dynamics. For instance, studies have shown that certain benzaldehyde derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Table 1: Summary of Anticancer Studies
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Compounds with similar structures have been investigated for their ability to inhibit beta-secretase (BACE) activity, which is crucial in the pathology of Alzheimer’s disease. By inhibiting BACE, these compounds may reduce the production of amyloid-beta plaques associated with neurodegeneration .
Case Study Example:
A recent study indicated that derivatives of benzaldehyde could effectively inhibit BACE activity in vitro, suggesting a potential mechanism for neuroprotection. The study highlighted the importance of fluorine substituents in enhancing binding affinity to the target enzyme .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that incorporate ethoxy and difluoro groups into the benzaldehyde framework. Its applications extend beyond basic research into medicinal chemistry where it may serve as a precursor for developing novel therapeutic agents.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Product |
|---|---|---|---|
| 1 | Nucleophilic substitution | Ethyl bromide + difluorobenzene | Ethoxy-substituted intermediate |
| 2 | Aldol condensation | Aldehyde + base catalyst | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
